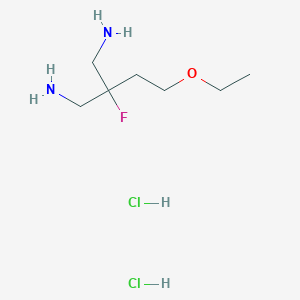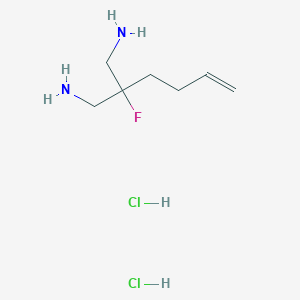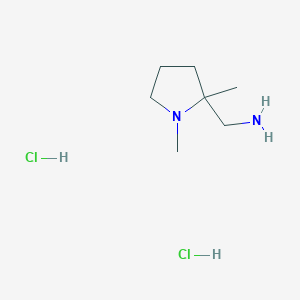![molecular formula C10H17N3 B1484974 3-[1-(ciclopropilmetil)-1H-pirazol-4-il]propan-1-amina CAS No. 2097965-85-8](/img/structure/B1484974.png)
3-[1-(ciclopropilmetil)-1H-pirazol-4-il]propan-1-amina
Descripción general
Descripción
3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine is a useful research compound. Its molecular formula is C10H17N3 and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
En química medicinal, este compuesto podría explorarse por su potencial como un bloque de construcción en la síntesis de productos farmacéuticos. Su estructura sugiere que podría ser útil en la creación de ligandos que podrían interactuar con varios objetivos biológicos, como enzimas o receptores involucrados en las vías de la enfermedad. El grupo ciclopropilmetilo, en particular, podría conferir efectos estéricos significativos que pueden mejorar la afinidad o especificidad de unión .
Agricultura
En el campo de la agricultura, compuestos como la 3-[1-(ciclopropilmetil)-1H-pirazol-4-il]propan-1-amina podrían investigarse por su papel como precursores en la síntesis de agroquímicos. Podrían usarse para desarrollar nuevos pesticidas o herbicidas, ofreciendo alternativas potencialmente más seguras o más efectivas a los productos químicos existentes .
Ciencia de Materiales
Los científicos de materiales podrían encontrar este compuesto de interés para el desarrollo de nuevos polímeros o recubrimientos. Su grupo amina podría facilitar la unión con otras moléculas o superficies, lo que lleva a materiales con propiedades mejoradas, como mayor durabilidad o resistencia química .
Ciencias Ambientales
Los científicos ambientales podrían estudiar los productos de degradación del compuesto y su impacto ambiental. Comprender cómo se descompone en diversas condiciones puede informar su uso y eliminación seguros, asegurando que no contribuya a la contaminación o al daño ecológico .
Bioquímica
En bioquímica, los investigadores podrían examinar cómo este compuesto interactúa con macromoléculas biológicas. Podría servir como una sonda para estudiar mecanismos enzimáticos o como una etiqueta fluorescente para fines de imagen, dada la funcionalización correcta .
Farmacología
Farmacológicamente, el compuesto podría evaluarse por su farmacocinética y farmacodinamia. Podría ser un candidato para el desarrollo de fármacos, donde su perfil de absorción, distribución, metabolismo y excreción (ADME) sería crucial para su éxito como agente terapéutico .
Propiedades
IUPAC Name |
3-[1-(cyclopropylmethyl)pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-5-1-2-10-6-12-13(8-10)7-9-3-4-9/h6,8-9H,1-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUDUXOCBAGKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


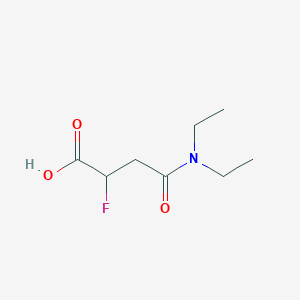
![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)
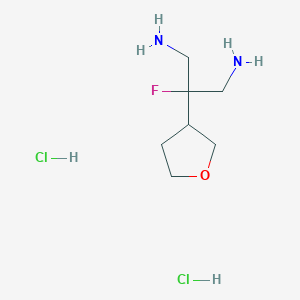
![3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484897.png)
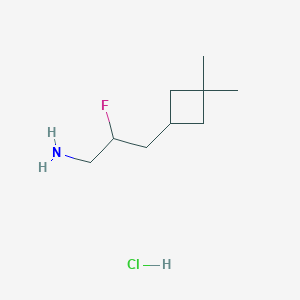
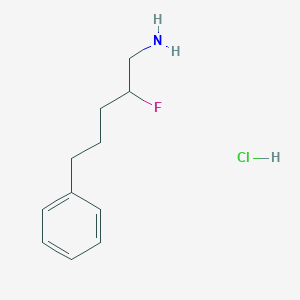
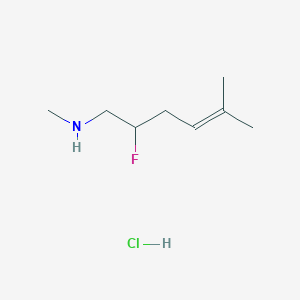
![3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484903.png)
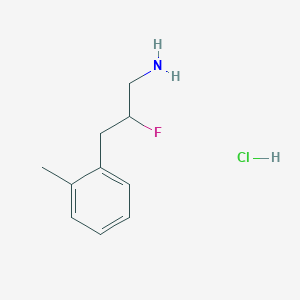
![3-[(4-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484905.png)
